![molecular formula C22H25N3O4 B11016269 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11016269.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The acetylamino group can be introduced through acetylation reactions, while the dimethoxyphenyl group can be added via electrophilic aromatic substitution reactions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The acetylamino and dimethoxyphenyl groups contribute to its overall bioactivity by enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor for the synthesis of serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Synthesis
The synthesis of this compound is typically achieved through a multi-step process involving the modification of indole derivatives. The synthetic route often includes:
- Condensation Reactions : Indoles are reacted with acetylated amines to form the acetylamino group.
- Alkylation : The introduction of the 3,4-dimethoxyphenyl group is achieved through alkylation techniques.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Anticancer Properties
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:
- Inhibition of Cell Proliferation : A study highlighted that indole derivatives can inhibit the proliferation of various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves blocking cell cycle progression and inducing apoptosis .
- Mechanistic Insights : The activity is often attributed to the inhibition of key proteins involved in cell cycle regulation, such as CDK1/cyclin B, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can effectively combat bacterial infections by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that certain indole derivatives may possess neuroprotective effects. These effects are hypothesized to arise from:
- Inhibition of Monoamine Oxidase (MAO) : Some studies have shown that indole derivatives can inhibit MAO-A and MAO-B enzymes, which play a critical role in neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and neurodegenerative diseases .
Case Study 1: Anticancer Activity in HT29 Cells
In vitro studies conducted on HT29 colon cancer cells revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .
Case Study 2: Neuroprotective Effects in Animal Models
In a rodent model of neurodegeneration, administration of the compound resulted in a significant improvement in cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in brain tissues .
Table 1: Biological Activities of Indole Derivatives
Activity Type | Cell Line/Model | Concentration (µM) | Observed Effect |
---|---|---|---|
Anticancer | HT29 | 10 | Reduced viability; apoptosis |
Antimicrobial | E. coli | 25 | Inhibition of growth |
Neuroprotective | Rodent model | 5 | Improved cognitive function |
Mechanism | Description |
---|---|
CDK1/Cyclin B Inhibition | Leads to G2/M phase arrest |
MAO Inhibition | Increases neurotransmitter levels |
Apoptosis Induction | Activation of caspases leading to programmed cell death |
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)24-18-5-4-6-19-17(18)10-12-25(19)14-22(27)23-11-9-16-7-8-20(28-2)21(13-16)29-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
WOLHYTDWWXLDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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